1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and a chlorofluorophenyl group
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorofluorophenyl Intermediate: The initial step involves the preparation of the 2-chloro-6-fluorophenylmethanesulfonyl chloride intermediate.
Coupling with Piperidine: The intermediate is then reacted with N,N-diethylpiperidine-4-carboxamide under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a lead compound for drug development.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways.
Industrial Applications: It is utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:
(2-Chloro-6-fluorophenyl)methanesulfonyl chloride: This compound shares a similar core structure but lacks the piperidine and carboxamide groups.
N,N-Diethylpiperidine-4-carboxamide: This compound contains the piperidine and carboxamide groups but lacks the chlorofluorophenyl and methanesulfonyl groups.
The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE lies in its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H24ClFN2O3S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N,N-diethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H24ClFN2O3S/c1-3-20(4-2)17(22)13-8-10-21(11-9-13)25(23,24)12-14-15(18)6-5-7-16(14)19/h5-7,13H,3-4,8-12H2,1-2H3 |
InChI Key |
JVYPVMVJCZVURE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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